molecular formula C20H19ClN4O3 B5539258 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B5539258
M. Wt: 398.8 g/mol
InChI Key: VYLRXOBLGCOCHB-WSDLNYQXSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chlorophenyl group, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl and dimethoxyphenyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and condensation reactions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process. Techniques such as catalytic hydrogenation and solvent extraction are employed to enhance the efficiency and cost-effectiveness of the production. The use of advanced analytical methods, like high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions can result in a variety of functionalized compounds with different chemical properties.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Knoevenagel Condensation Products: Compounds formed through similar synthetic routes but with different substituents.

Uniqueness

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-27-18-8-5-15(11-19(18)28-2)12-22-23-20(26)17-9-10-25(24-17)13-14-3-6-16(21)7-4-14/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLRXOBLGCOCHB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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